1-chloro-4-[(4-nitrobenzyl)thio]benzene
Overview
Description
1-Chloro-4-[(4-nitrobenzyl)thio]benzene is an organic compound with the molecular formula C13H10ClNO2S It is characterized by the presence of a chloro group, a nitrobenzyl group, and a thioether linkage
Preparation Methods
The synthesis of 1-chloro-4-[(4-nitrobenzyl)thio]benzene typically involves the reaction of 1-chloro-4-nitrobenzene with a thiol compound under specific conditions. The reaction conditions often include the use of a base to deprotonate the thiol, facilitating the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-4-[(4-nitrobenzyl)thio]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by other nucleophiles in the presence of a suitable base. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-[(4-nitrobenzyl)thio]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-4-[(4-nitrobenzyl)thio]benzene involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-Chloro-4-[(4-nitrobenzyl)thio]benzene can be compared with other similar compounds such as:
1-Chloro-4-nitrobenzene: Lacks the thioether linkage and has different reactivity and applications.
4-Nitrobenzyl chloride: Contains a benzyl chloride group instead of a thioether linkage.
4-Nitrothiophenol: Contains a thiophenol group instead of a benzyl chloride group
Properties
CAS No. |
88275-95-0 |
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Molecular Formula |
C13H10ClNO2S |
Molecular Weight |
279.74 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)sulfanylmethyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO2S/c14-11-3-7-13(8-4-11)18-9-10-1-5-12(6-2-10)15(16)17/h1-8H,9H2 |
InChI Key |
AMENOOOERGYSAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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